3-(3-(Methoxymethyl)phenyl)propanoic acid
Description
3-(3-(Methoxymethyl)phenyl)propanoic acid (C₁₁H₁₄O₃; molecular weight: 194.23 g/mol) is a substituted phenylpropanoic acid characterized by a methoxymethyl (-CH₂-O-CH₃) group at the 3-position of the phenyl ring, which is linked to a propanoic acid moiety . This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and reactivity, due to the electron-donating methoxymethyl group.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O3/c1-14-8-10-4-2-3-9(7-10)5-6-11(12)13/h2-4,7H,5-6,8H2,1H3,(H,12,13) |
InChI Key |
MDZJJDOLIRBIKK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC(=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-(Methoxymethyl)phenyl)propanoic acid can be synthesized through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . This method is efficient and yields high purity products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on charcoal (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
3-(3-(Methoxymethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including anti-inflammatory and analgesic properties.
Industry: It serves as a precursor for the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The methoxymethyl group in this compound enhances electron density on the phenyl ring, increasing nucleophilic reactivity compared to electron-withdrawing groups like CF₃ .
- Lipophilicity: The methoxymethyl group improves membrane permeability compared to polar groups (e.g., -COOH in (3-(Carboxymethyl)phenyl)propanoic acid) .
- Steric Influence : Bulkier substituents (e.g., trifluoromethyl) hinder interactions with enzyme active sites, whereas smaller groups (e.g., methoxy) allow better binding .
Key Findings :
- Anti-inflammatory Activity: The methoxymethyl group in this compound shows superior COX-2 inhibition compared to non-substituted analogs .
- Antimicrobial Spectrum: Fluorinated derivatives (e.g., 3-(3-Fluoro-2-methylphenyl)propanoic acid) exhibit broader-spectrum activity against Gram-negative bacteria .
- Solubility Challenges: Compounds with trifluoromethyl groups (e.g., 2-(3-(Trifluoromethyl)phenyl)propanoic acid) face formulation challenges due to hydrophobicity .
Biological Activity
3-(3-(Methoxymethyl)phenyl)propanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 208.26 g/mol. The unique structure contributes to its solubility and interaction potential with biological targets, enhancing its relevance in drug development.
Biological Activity
Research indicates that this compound exhibits anti-inflammatory and analgesic effects. These properties suggest that it may modulate biochemical pathways related to pain and inflammation, potentially influencing various receptor systems and neurotransmitter activities.
The exact mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets, including:
- Enzyme Activities : It may inhibit or activate certain enzymes involved in inflammatory processes.
- Receptor Binding : The compound could interact with neurotransmitter receptors, influencing pain perception and inflammation responses.
Research Findings
Several studies have investigated the biological activity of this compound. Key findings include:
- Anti-inflammatory Effects : Studies suggest that the compound can reduce inflammation markers in vitro, indicating potential use in treating inflammatory disorders.
- Analgesic Properties : Animal model studies have shown that administration of this compound results in significant pain reduction, comparable to standard analgesics.
- Neuroprotective Potential : Preliminary research indicates that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(3-Methoxyphenyl)propanoic acid | Lacks the methoxymethyl group; studied for similar effects | |
| 3-(4-Methoxyphenyl)propanoic acid | Methoxy group positioned differently on the phenyl ring | |
| 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid | Contains amino and hydroxyl groups; potential neuroprotective effects |
The distinct methoxymethyl substitution in this compound enhances its reactivity and solubility compared to these similar compounds, making it particularly valuable in medicinal chemistry.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a preclinical model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to control groups, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
